Methyl 2-{3-[(2,5-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Methyl 2-{3-[(2,5-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a unique combination of phenyl, thieno, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Methyl 2-{3-[(2,5-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the phenyl and thieno intermediates, which are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include anhydrous aluminum chloride, palladium catalysts, and various organic solvents .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl 2-{3-[(2,5-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, further modifying its chemical properties.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
In biology and medicine, Methyl 2-{3-[(2,5-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has shown potential as a therapeutic agent. It has been studied for its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound’s ability to inhibit CDK2/cyclin A2 makes it a promising candidate for cancer treatment .
Mechanism of Action
The mechanism of action of Methyl 2-{3-[(2,5-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of CDK2/cyclin A2, a key regulator of the cell cycle . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
Methyl 2-{3-[(2,5-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared to other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share similar structural features and biological activities, particularly in their ability to inhibit CDK2 and other kinases .
this compound stands out due to its unique combination of phenyl, thieno, triazolo, and pyrimidine rings, which may confer additional biological activities and therapeutic potential .
Properties
Molecular Formula |
C25H22N4O3S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
methyl 4-[3-[(2,5-dimethylphenoxy)methyl]phenyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C25H22N4O3S/c1-14-8-9-15(2)19(10-14)32-12-17-6-5-7-18(11-17)22-27-23-20-16(3)21(25(30)31-4)33-24(20)26-13-29(23)28-22/h5-11,13H,12H2,1-4H3 |
InChI Key |
VZTWPJYQAJQWTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C(=O)OC)C |
Origin of Product |
United States |
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